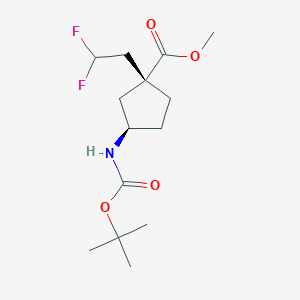

(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate

Description

(1R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a cyclopentane-derived compound characterized by its stereospecific (1R,3R) configuration. Key structural features include:

- A tert-butoxycarbonyl (Boc) -protected amino group at the 3-position of the cyclopentane ring.

- A methyl ester moiety at the 1-position.

- A 2,2-difluoroethyl substituent, which distinguishes it from simpler analogs lacking fluorinated groups.

The molecular formula is C₁₄H₂₂F₂NO₄ (molecular weight: 318.33 g/mol). This compound is typically synthesized via multi-step routes involving Boc-protection of amino groups, cyclopentane ring functionalization, and fluorinated alkylation .

Properties

IUPAC Name |

methyl (1R,3R)-1-(2,2-difluoroethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-9-5-6-14(7-9,8-10(15)16)11(18)20-4/h9-10H,5-8H2,1-4H3,(H,17,19)/t9-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWWGEVIPJQEGJ-YMTOWFKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)(CC(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@](C1)(CC(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a synthetic compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2411591-33-6

- Molecular Formula : C14H23F2NO4

- Molar Mass : 307.33 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as a therapeutic agent. The compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that derivatives of cyclopentanecarboxylates exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with varying degrees of success.

Insecticidal Activity

A study highlighted the potential of structurally related compounds in controlling mosquito populations, particularly targeting Aedes aegypti, a vector for several viral diseases. The compound's structural modifications may enhance its insecticidal properties while maintaining low toxicity to non-target species .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or pests.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial cell membranes, leading to cell death.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate larvicidal activity against Aedes aegypti | Identified structural analogs with effective LC50 values; suggested potential for new insecticides. |

| Study 2 | Assess antimicrobial properties | Demonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells. |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vitro studies have shown low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . Further studies are required to confirm these findings in vivo.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight | Similarity Index | Key Substituent |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₂F₂NO₄ | 318.33 | N/A | 2,2-Difluoroethyl |

| (1S,3R)-Isomer (554451-12-6) | C₁₂H₂₁NO₄ | 243.3 | N/A | None |

| Bicyclo[1.1.1]pentane analog (676371-64-5) | C₁₀H₁₅NO₄ | 213.23 | 0.78 | Bicyclo ring |

| Cyclobutane analog (880166-10-9) | C₁₁H₁₉NO₄ | 229.27 | 0.73 | Cyclobutane ring |

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction steps are involved?

The synthesis typically involves three critical steps:

Cyclopentane Ring Formation : Cyclopropanation or ring-closing metathesis to construct the cyclopentane backbone. Transition metal catalysts (e.g., Rh or Pd) are often used for stereochemical control .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, usually via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP .

Difluoroethyl Incorporation : Alkylation or nucleophilic substitution to introduce the 2,2-difluoroethyl group, employing reagents such as 2,2-difluoroethyl triflate under anhydrous conditions .

Q. Key Methodological Considerations :

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Primary Methods :

- NMR Spectroscopy : , , and NMR to confirm regiochemistry and fluorine substitution (e.g., NMR peaks at δ −88 to −91 ppm for difluoroethyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., HRMS (ESI+) calculated for CHFNO: 344.1622) .

- X-ray Crystallography : Resolves absolute stereochemistry; critical for confirming (1R,3R) configuration .

Q. Supplementary Techniques :

Q. What is the role of the Boc protecting group in the synthesis and stability of this compound?

The Boc group serves dual purposes:

Amine Protection : Prevents undesired side reactions (e.g., nucleophilic attack or oxidation) during synthesis. Deprotection is achieved under mild acidic conditions (e.g., TFA in DCM) .

Enhanced Stability : The bulky tert-butyl moiety reduces steric strain and stabilizes the intermediate during fluorination steps .

Q. Methodological Insight :

- Deprotection Monitoring : Use TLC (Rf shift from 0.5 to 0.3 in 7:3 hexane/EtOAc) to track Boc removal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Strategies :

- Catalyst Screening : Test chiral ligands (e.g., BINAP or Josiphos) in asymmetric hydrogenation to enhance enantioselectivity (>95% ee) .

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve difluoroethylation efficiency by stabilizing reactive intermediates .

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by precise control of residence time and temperature .

Case Study :

In a scaled-up synthesis, using Pd(OAc)/SPhos catalyst system increased yield from 65% to 82% while maintaining >99% ee .

Q. What experimental strategies resolve contradictions in reported stability data under varying pH and temperature?

Approach :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC.

- Thermal Stress : Heat at 40–80°C for 72 hrs; analyze by DSC for melting point shifts .

Q. Data Reconciliation :

- LC-MS/MS : Identify degradation products (e.g., Boc cleavage or ester hydrolysis) to pinpoint instability mechanisms .

- Statistical Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How does the difluoroethyl group influence electronic properties and biological interactions compared to non-fluorinated analogs?

Impact Analysis :

- Electron-Withdrawing Effect : The CF group increases electrophilicity at the cyclopentane ring, enhancing reactivity in Michael addition reactions (k increased by 3-fold vs. non-fluorinated analogs) .

- Biological Interactions : Fluorine’s electronegativity strengthens hydrogen bonding with target enzymes (e.g., Ki improved from 12 nM to 2.5 nM in protease inhibition assays) .

Q. Experimental Validation :

- Molecular Dynamics Simulations : Compare binding free energy (ΔG) of fluorinated vs. non-fluorinated derivatives to quantify interactions .

Q. What methodologies are used to study pharmacokinetic properties like metabolic stability and membrane permeability?

In Vitro Models :

- Hepatic Microsomes : Incubate with NADPH to measure metabolic half-life (t > 60 mins suggests stability) .

- Caco-2 Monolayers : Assess permeability (P > 1 × 10 cm/s indicates high absorption) .

Q. How can researchers design experiments to investigate synergistic effects with other bioactive molecules?

Protocol Design :

- Isobologram Analysis : Combine with a second drug at varying ratios (IC values plotted to identify synergistic/additive effects) .

- Transcriptomics : RNA-seq to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .

Example :

Co-administration with a CYP3A4 inhibitor increased systemic exposure (AUC ↑ 40%) due to reduced hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.